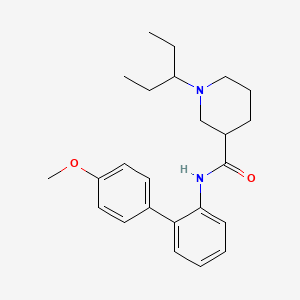
1-(1-ethylpropyl)-N-(4'-methoxy-2-biphenylyl)-3-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-ethylpropyl)-N-(4'-methoxy-2-biphenylyl)-3-piperidinecarboxamide, also known as EMD-386088, is a synthetic compound that has been extensively studied for its potential use as a therapeutic agent. This compound belongs to the class of piperidinecarboxamide derivatives and has been found to exhibit a range of biochemical and physiological effects.
作用机制
The mechanism of action of 1-(1-ethylpropyl)-N-(4'-methoxy-2-biphenylyl)-3-piperidinecarboxamide is not fully understood, but it is believed to act as a selective antagonist of the alpha-7 nicotinic acetylcholine receptor (α7nAChR). This receptor is involved in the modulation of pain and inflammation, and its activation has been shown to reduce pain sensitivity.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. In addition to its analgesic effects, it has been shown to exhibit anti-inflammatory effects and to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the major advantages of 1-(1-ethylpropyl)-N-(4'-methoxy-2-biphenylyl)-3-piperidinecarboxamide is its selectivity for the alpha-7 nicotinic acetylcholine receptor. This makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. However, one of the limitations of this compound is its poor solubility, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for research on 1-(1-ethylpropyl)-N-(4'-methoxy-2-biphenylyl)-3-piperidinecarboxamide. One area of interest is its potential use in the treatment of Alzheimer's disease. Studies have shown that this compound improves cognitive function in animal models of the disease, and further research is needed to determine its potential as a therapeutic agent in humans.
Another area of interest is the development of more soluble analogs of this compound. This could improve its efficacy and make it easier to administer in experimental settings.
Conclusion
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential use as a therapeutic agent. Its selectivity for the alpha-7 nicotinic acetylcholine receptor makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. Further research is needed to determine its potential as a therapeutic agent in humans and to develop more soluble analogs for use in experimental settings.
合成方法
The synthesis of 1-(1-ethylpropyl)-N-(4'-methoxy-2-biphenylyl)-3-piperidinecarboxamide involves the reaction between 4'-methoxy-2-biphenylyl-4-carboxylic acid and 1-(1-ethylpropyl)piperidine-3-carboxylic acid. The reaction is carried out in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure this compound.
科学研究应用
1-(1-ethylpropyl)-N-(4'-methoxy-2-biphenylyl)-3-piperidinecarboxamide has been extensively studied for its potential use as a therapeutic agent in various scientific research applications. One of the major areas of research has been its potential use in the treatment of neuropathic pain. Studies have shown that this compound exhibits analgesic effects in various animal models of neuropathic pain.
属性
IUPAC Name |
N-[2-(4-methoxyphenyl)phenyl]-1-pentan-3-ylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O2/c1-4-20(5-2)26-16-8-9-19(17-26)24(27)25-23-11-7-6-10-22(23)18-12-14-21(28-3)15-13-18/h6-7,10-15,19-20H,4-5,8-9,16-17H2,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIQBFBODJKOJST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N1CCCC(C1)C(=O)NC2=CC=CC=C2C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(3,4-dichlorobenzyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6063319.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiourea](/img/structure/B6063327.png)
![{1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinyl}(3-isopropoxyphenyl)methanone](/img/structure/B6063344.png)
![N-(1-{1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-N'-(3-fluorophenyl)urea](/img/structure/B6063352.png)
![N-[1-(4-tert-butylphenyl)ethyl]-N'-cyclopentylthiourea](/img/structure/B6063355.png)
![1-cyclohexyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-piperidinamine](/img/structure/B6063361.png)
![1-[(3-nitrophenyl)sulfonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B6063365.png)
![4-{[3-(methoxycarbonyl)-5-(1-phenylethyl)-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B6063392.png)
![N-(2,3-dichlorophenyl)-2-[(4-oxo-6-phenyl-1,4-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6063394.png)
![2-[(4-fluorophenoxy)methyl]-4-{[3-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}-1,3-oxazole](/img/structure/B6063402.png)

![7-(4-ethyl-1-piperazinyl)-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B6063419.png)
![2-[(2,5-dimethylphenyl)imino]-5-[4-(4-morpholinyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B6063425.png)
![2-(1-{[3-(trifluoromethyl)phenyl]amino}ethylidene)-1H-indene-1,3(2H)-dione](/img/structure/B6063433.png)